3-Bromo-4-(3-methylbutoxy)benzamide
CAS No.:
Cat. No.: VC0644626
Molecular Formula: C12H16BrNO2
Molecular Weight: 286.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H16BrNO2 |
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Molecular Weight | 286.16 g/mol |
IUPAC Name | 3-bromo-4-(3-methylbutoxy)benzamide |
Standard InChI | InChI=1S/C12H16BrNO2/c1-8(2)5-6-16-11-4-3-9(12(14)15)7-10(11)13/h3-4,7-8H,5-6H2,1-2H3,(H2,14,15) |
Standard InChI Key | RKRHAWMVBQKGRZ-UHFFFAOYSA-N |
SMILES | CC(C)CCOC1=C(C=C(C=C1)C(=O)N)Br |
Canonical SMILES | CC(C)CCOC1=C(C=C(C=C1)C(=O)N)Br |
Introduction
Chemical Structure and Properties
3-Bromo-4-(3-methylbutoxy)benzamide contains a benzamide scaffold with specific substitution patterns that define its chemical behavior. The molecule features a bromine atom at the 3-position and a 3-methylbutoxy group at the 4-position, with the benzamide functional group providing potential for hydrogen bonding interactions.
Structural Components
The compound consists of three main structural components:
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A benzene ring serving as the core scaffold
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A primary amide group (-CONH₂)
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A bromine substituent at the 3-position
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A 3-methylbutoxy group at the 4-position
Physicochemical Properties
Based on similar brominated benzamide compounds, we can predict several key physicochemical properties of 3-Bromo-4-(3-methylbutoxy)benzamide:
The presence of the bromine atom confers halogen bonding capabilities to the molecule, potentially enhancing its binding affinity to certain biological targets . The 3-methylbutoxy group at the 4-position provides additional lipophilicity, which may influence the compound's membrane permeability and distribution properties.
Synthesis and Preparation Methods
General Synthetic Approach
The synthesis of 3-Bromo-4-(3-methylbutoxy)benzamide likely involves a multi-step procedure similar to that used for related benzamide derivatives. A probable synthetic route would include:
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Starting with 4-hydroxybenzoic acid or 4-hydroxybenzonitrile
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Selective bromination at the 3-position
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Etherification of the 4-hydroxy group with 3-methylbutyl bromide or similar alkylating agent
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Conversion of the carboxylic acid to an amide (or hydrolysis of the nitrile to an amide)
Detailed Synthetic Protocols
Drawing from synthetic approaches used for similar compounds, a specific synthesis might involve:
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Selective bromination of 4-hydroxybenzoic acid using N-bromosuccinimide (NBS) in appropriate solvent conditions to yield 3-bromo-4-hydroxybenzoic acid
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Alkylation of the hydroxyl group using 3-methylbutyl bromide in the presence of potassium carbonate and acetone
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Conversion of the carboxylic acid to an acid chloride using thionyl chloride
This synthetic pathway is comparable to methods used for other brominated benzamide derivatives as evidenced in the literature for similar compounds .
Structural Analysis and Characterization
Spectroscopic Characterization
The structural confirmation of 3-Bromo-4-(3-methylbutoxy)benzamide would typically involve multiple spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on similar compounds, the ¹H NMR spectrum would likely show:
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Aromatic protons in the range of δ 7.0-8.0 ppm
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Amide protons as a broad singlet at approximately δ 5.5-7.0 ppm
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3-Methylbutoxy methylene protons at approximately δ 3.8-4.1 ppm (adjacent to oxygen)
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The remaining methylene and methyl protons of the 3-methylbutoxy group at higher field (δ 0.8-2.0 ppm)
Infrared (IR) Spectroscopy
Key IR absorption bands would likely include:
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N-H stretching vibrations at approximately 3300-3500 cm⁻¹
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C=O stretching at approximately 1650-1700 cm⁻¹
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C-O stretching at approximately 1200-1300 cm⁻¹
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C-Br stretching at approximately 550-650 cm⁻¹
Structure-Activity Relationships
The specific substitution pattern in 3-Bromo-4-(3-methylbutoxy)benzamide may contribute to its biological activity in the following ways:
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The bromine atom at the 3-position can participate in halogen bonding with biological targets, potentially enhancing binding affinity and selectivity
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The 3-methylbutoxy group at the 4-position increases lipophilicity, potentially improving membrane permeability
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The primary amide group can form hydrogen bonds with receptor sites, contributing to target recognition and binding specificity
Related 4-(aminomethyl)benzamides have demonstrated potent inhibitory effects against Ebola virus entry, suggesting that the benzamide scaffold has potential applications in antiviral drug development .
Comparison with Related Compounds
Structural Analogues
Several structurally related compounds provide context for understanding the potential properties of 3-Bromo-4-(3-methylbutoxy)benzamide:
Functional Group Contributions
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The 3-methylbutoxy group provides greater lipophilicity than a methoxy group, potentially enhancing membrane permeability
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The primary amide maintains hydrogen bond donor capabilities that may be lost in N-substituted derivatives
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The bromine at the 3-position creates a specific electronic environment that differs from compounds with alternative substitution patterns
Future Research Directions
Structure-Based Drug Design
Future research on 3-Bromo-4-(3-methylbutoxy)benzamide might focus on:
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Computational studies to predict binding modes with potential biological targets
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Synthesis of derivative libraries to explore structure-activity relationships
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Investigation of specific biochemical pathways that may be influenced by this compound
Synthetic Methodology Development
Opportunities for methodological advancement include:
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Development of more efficient and selective methods for bromination of 4-substituted benzamides
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Green chemistry approaches to the synthesis of 3-Bromo-4-(3-methylbutoxy)benzamide
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Exploration of late-stage functionalization strategies to access diverse analogues
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